molecular formula C16H16O5 B311855 4-Methoxyphenyl 3,4-dimethoxybenzoate

4-Methoxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B311855
M. Wt: 288.29 g/mol
InChI Key: PVXFGFAUDBALBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 4-methoxyphenyl group esterified to a 3,4-dimethoxybenzoic acid moiety. This compound is structurally characterized by three methoxy substituents at positions 3 and 4 on the benzoate ring and position 4 on the phenyl group. Such substitution patterns influence its chemical reactivity, thermal stability, and biological activity. It is synthetically accessible via Claisen condensation or esterification reactions involving 3,4-dimethoxybenzoic acid derivatives . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like mebeverine hydrochloride, an antispasmodic drug containing a 3,4-dimethoxybenzoate group .

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(4-methoxyphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-18-12-5-7-13(8-6-12)21-16(17)11-4-9-14(19-2)15(10-11)20-3/h4-10H,1-3H3

InChI Key

PVXFGFAUDBALBX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Thermal Stability

The position of methoxy groups significantly impacts thermal stability in metal complexes. For instance:

  • Copper(II) 2,4-dimethoxybenzoate exhibits higher thermal stability (decomposition temperature: ~450–500°C) compared to copper(II) 3,4-dimethoxybenzoate (~400–450°C). This difference arises from mesomeric and steric effects influencing electron density distribution .
  • Neodymium(III) 2,4-dimethoxybenzoate also shows greater stability than its 3,4-dimethoxy counterpart, decomposing to Nd₂O₃ at 983–1010°C versus lower thresholds for the 3,4-isomer .

Table 1: Thermal Stability of Metal Dimethoxybenzoates

Compound Decomposition Temperature (°C) Key Factor Reference
Cu(II) 2,4-dimethoxybenzoate 450–500 Electron density
Cu(II) 3,4-dimethoxybenzoate 400–450 Steric hindrance
Nd(III) 2,4-dimethoxybenzoate 983–1010 Oxycarbonate phase
Metabolic Pathways

3,4-Dimethoxybenzoate derivatives undergo enzymatic O-demethylation. In Sporomusa ovata, 3,4-dimethoxybenzoate is metabolized sequentially to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protochatechuate) via corrinoid-dependent methyltransferases. This pathway highlights the lability of methoxy groups under microbial action .

Pharmaceutical Relevance
  • Mebeverine Hydrochloride: Structurally related to 4-methoxyphenyl 3,4-dimethoxybenzoate, this drug contains a 3,4-dimethoxybenzoate ester linked to a 4-methoxyphenethylamine moiety.

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